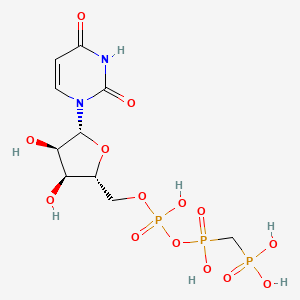
Uridine 5'-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of uridine monophosphate, which is a nucleotide used as a monomer in RNA. The addition of (phosphonomethyl)phosphonic acid introduces unique properties that make this compound valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid typically involves the reaction of uridine 5’-monophosphate with (phosphonomethyl)phosphonic acid under controlled conditions. The reaction is carried out in an aqueous medium, often using a catalyst to facilitate the formation of the anhydride bond. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality. Purification steps, such as crystallization and chromatography, are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield uridine 5’-monophosphate derivatives with additional oxygen atoms, while reduction may produce simpler forms of the compound.
Scientific Research Applications
Uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in RNA synthesis and its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its role in cognitive enhancement and neuroprotection.
Industry: The compound is used in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biochemical pathways related to RNA synthesis and cellular metabolism. Its unique structure allows it to participate in various biochemical reactions, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
Uridine monophosphate: A simpler form without the (phosphonomethyl)phosphonic acid group.
Cytidine monophosphate: Another nucleotide used in RNA synthesis.
Adenosine monophosphate: A nucleotide involved in energy transfer and signaling.
Uniqueness
Uridine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid is unique due to the presence of the (phosphonomethyl)phosphonic acid group, which imparts distinct chemical and biological properties. This makes it more versatile in research applications compared to its simpler counterparts.
Properties
CAS No. |
71850-06-1 |
|---|---|
Molecular Formula |
C10H17N2O14P3 |
Molecular Weight |
482.17 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C10H17N2O14P3/c13-6-1-2-12(10(16)11-6)9-8(15)7(14)5(25-9)3-24-29(22,23)26-28(20,21)4-27(17,18)19/h1-2,5,7-9,14-15H,3-4H2,(H,20,21)(H,22,23)(H,11,13,16)(H2,17,18,19)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
YAMUBYIKSYFVRX-ZOQUXTDFSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















